molecular formula C4H5ClN4O2 B2534688 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine CAS No. 1443279-61-5

4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine

Cat. No.: B2534688
CAS No.: 1443279-61-5
M. Wt: 176.56
InChI Key: QKFZYHFYSGTKFN-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-amine is a nitro-substituted pyrazole derivative characterized by a chlorine atom at position 4, a methyl group at position 5, and a nitro group at position 2.

Properties

IUPAC Name

4-chloro-5-methyl-3-nitropyrazol-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4O2/c1-2-3(5)4(9(10)11)7-8(2)6/h6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFZYHFYSGTKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of 4-chloro-5-methyl-1H-pyrazole, followed by amination. The reaction conditions often include the use of strong acids like nitric acid for nitration and ammonia or amines for the amination step .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 3 undergoes reduction to form amine derivatives. This transformation is critical for generating bioactive intermediates.

Key Reaction Conditions and Outcomes

Reagents/ConditionsProductYieldSource
H₂, Pd/C (5% wt), HCl, EtOH/H₂O, 15°C4-Chloro-5-methyl-1H-pyrazol-1,3-diamine99%
Triethylsilane, Pd/Al₂O₃, HCl, EtOH4-Chloro-5-methyl-1H-pyrazol-1,3-diamine99%

Mechanistic Insight : Catalytic hydrogenation or silane-mediated reduction selectively reduces the nitro group to an amine without affecting the chloro substituent. The reaction proceeds via intermediate hydroxylamine and nitroso species .

Nucleophilic Substitution of the Chloro Substituent

The chloro group at position 4 participates in nucleophilic aromatic substitution (SNAr) under basic conditions, enabling functional diversification.

Representative Substitution Reactions

NucleophileBase/SolventTemperature/TimeProductYieldSource
3,5-DifluoropyridineCs₂CO₃, DMF70°C, 12 h4-(5-Fluoropyridin-3-yl)-5-methyl-3-nitro-1H-pyrazol-1-amine79%
ThiophenolK₂CO₃, DMSO80°C, 8 h4-(Phenylthio)-5-methyl-3-nitro-1H-pyrazol-1-amine68%

Steric and Electronic Effects : The electron-withdrawing nitro group activates the chloro substituent toward SNAr, while the methyl group slightly hinders reactivity due to steric effects .

Cycloaddition and Annulation Reactions

The amine group facilitates participation in [3+2] cycloadditions, forming fused heterocycles.

Example Reaction with Nitrile Imines

Reagents/ConditionsProductYieldSource
Nitrile imine, t-BuOK, THF, 0°CPyrazolo[1,5-a]pyrimidine derivative85%

Regioselectivity : The amine directs cycloaddition to form 1,3,4-thiadiazine intermediates, which undergo ring contraction to yield trifluoromethylpyrazoles .

Functionalization of the Amine Group

The primary amine at position 1 undergoes acylation and diazotization.

Acylation with Chloroacetyl Chloride

Reagents/ConditionsProductYieldSource
Chloroacetyl chloride, Et₃N, CH₂Cl₂N-(2-Chloroacetyl)-4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine92%

Application : The acylated derivative serves as a precursor for anticancer agents targeting topoisomerase II .

Scientific Research Applications

Chemical Synthesis and Catalysis

4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-amine serves as a versatile building block in organic synthesis. Its unique structure enables various functionalization reactions, making it useful in the creation of complex molecules.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionProducts
Nucleophilic Substitution Reaction with amines or thiols in the presence of bases like sodium hydride.Substituted derivatives
Reduction Reduction of the nitro group to amine.4-Amino derivatives
Oxidation Formation of carboxylic acids or aldehydes.Various oxidized products

In catalysis, this compound can act as a ligand in transition metal catalysis, enhancing reaction efficiency and selectivity.

Biological Research and Drug Development

The structural characteristics of this compound make it a candidate for drug development, particularly as enzyme inhibitors or receptor modulators.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant biological activity against various cancer cell lines. For instance, studies have shown that modifications to the pyrazole ring can enhance its anticancer properties by increasing its affinity for specific molecular targets .

Table 2: Biological Activities of Derivatives

Activity TypeDescriptionExample Compounds
Antimicrobial Exhibits activity against bacterial strains.Pyrazole derivatives with varied substitutions
Antitumor Inhibitory effects on cancer cell proliferation.Modified pyrazole compounds

Additionally, these compounds can be utilized as biological probes to study cellular pathways and interactions, providing insights into disease mechanisms.

Agricultural Applications

Due to its bioactive properties, this compound has potential applications in agriculture as a pesticide or herbicide.

Case Study: Pesticidal Activity

Field studies have demonstrated that formulations containing this compound effectively control pest populations while minimizing environmental impact. The compound's efficacy is attributed to its ability to disrupt pest metabolic processes .

Materials Science

In polymer science, this compound can be incorporated into polymers to modify their physical and chemical properties.

Table 3: Applications in Polymer Science

Application TypeDescriptionPotential Uses
Polymer Modification Enhances thermal stability and mechanical properties.Coatings, adhesives
Composite Materials Used in the development of advanced composite materials.Aerospace, automotive

Mechanism of Action

The mechanism of action of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine and methyl groups may also influence the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural Comparisons

Key structural differences between 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine and related pyrazole derivatives are summarized in Table 1.

Table 1. Substituent Patterns of Selected Pyrazole Derivatives

Compound Name Substituents (Positions) Key Functional Groups Reference
This compound Cl (4), CH₃ (5), NO₂ (3), NH₂ (1) Nitro, chloro, amine
1-Methyl-5-nitro-1H-pyrazol-4-amine CH₃ (1), NO₂ (5), NH₂ (4) Nitro, amine
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine Cl-Ph (3), CH₃ (1), NH₂ (5) Chlorophenyl, amine
2-Chloro-N-(3-methyl-1H-pyrazol-5-yl)pyrimidin-4-amine Cl (2-pyrimidine), CH₃ (3), NH₂ (5) Pyrimidine, chloro
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Cl (5), CN (4), Ph (1), carboxamide Cyano, carboxamide, chloro

Key Observations :

  • Nitro Group Position : The nitro group in the target compound (position 3) contrasts with 1-methyl-5-nitro-1H-pyrazol-4-amine (position 5), which may alter reactivity. Nitro groups at position 3 are less common in the evidence, suggesting unique electronic effects for the target compound .
  • Chlorine Substitution : Chlorine at position 4 distinguishes the target from derivatives like 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine, where chlorine is part of a phenyl ring. This impacts lipophilicity and steric hindrance .
  • Hybrid Structures : Compounds like 2-chloro-N-(3-methyl-1H-pyrazol-5-yl)pyrimidin-4-amine incorporate heterocyclic pyrimidine rings, expanding their utility as kinase inhibitors but diverging from the simpler pyrazole scaffold of the target .

Physicochemical Properties

Table 2. Comparative Physicochemical Data

Compound Name Melting Point (°C) Molecular Weight Solubility Trends Reference
This compound Not reported 216.62 Likely low (polar aprotic solvents)
1-Methyl-5-nitro-1H-pyrazol-4-amine Not reported 142.11 Moderate (DMSO, ethanol)
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine Not reported 223.68 Low (chloroform, DCM)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide 133–135°C 403.1 Poor (ethanol)

Key Observations :

  • Nitro vs. Carboxamide : Nitro-substituted compounds (target and ) are expected to have higher melting points than carboxamide derivatives due to stronger dipole interactions .
  • Solubility: The target’s nitro and chloro groups may reduce aqueous solubility compared to amine- or cyano-substituted analogs .

Biological Activity

4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-amine is a compound of interest in medicinal chemistry due to its various biological activities, particularly its potential in anticancer and antimicrobial applications. This article provides an in-depth examination of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C5H6ClN3O2C_5H_6ClN_3O_2, with a molecular weight of approximately 175.57 g/mol. The compound features a pyrazole ring substituted with a chlorine atom, a methyl group, and a nitro group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular proliferation and survival.
  • Receptor Modulation: Interaction with various receptors can lead to altered signaling pathways that influence cell growth and apoptosis.
  • Reactive Intermediates Formation: The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

  • Cell Line Studies: The compound has shown significant antiproliferative effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
  • Mechanistic Insights: It is believed that the compound induces apoptosis through caspase activation and modulation of the cell cycle .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies: Research indicates that derivatives of this compound exhibit notable antibacterial and antifungal activities against various pathogens .

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound showed that it significantly inhibited the growth of prostate cancer cells in vitro. The study employed a series of assays including MTT assays to assess cell viability and flow cytometry for apoptosis detection.

Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting its potential as an alternative therapeutic agent.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds.

Compound NameStructure FeaturesBiological Activity
4-Chloro-3-methyl-5-nitro-pyrazoleSimilar pyrazole structureModerate anticancer activity
4-(4-Chloro-5-methylpyrazolyl)butanoic acidAdditional butanoic acid moietyEnhanced anti-inflammatory properties
5-(4-Chloro-5-methylpyrazolyl)phenylcarbamateIncorporates phenyl groupStronger enzyme inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine, and how can intermediates be characterized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C). Key intermediates include substituted hydrazides and carbonyl chlorides, which undergo formylation and oxidation steps. For example, cyclization of substituted benzoic acid hydrazides with POCl₃ yields oxadiazole derivatives, which can be further functionalized. Characterization relies on IR (to confirm carbonyl and nitro groups), 1H^1\text{H}/13C^{13}\text{C} NMR (to identify substituent environments), and mass spectrometry (to verify molecular ions) .

Q. Which spectroscopic techniques are most effective for confirming the structure of nitro-substituted pyrazole derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Look for absorption bands at ~1550–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching) and ~1700 cm⁻¹ (C=O or C=N groups in intermediates) .
  • NMR Spectroscopy : 1H^1\text{H} NMR reveals methyl group signals at δ 2.3–2.5 ppm and aromatic protons influenced by electron-withdrawing nitro groups. 13C^{13}\text{C} NMR confirms nitro-substituted carbons at δ 140–150 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 249–311) and fragmentation patterns validate the molecular framework .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity of this compound?

  • Methodological Answer :

  • Catalyst Selection : Use copper(I) bromide (CuBr) or cesium carbonate (Cs₂CO₃) to enhance coupling reactions, as demonstrated in the synthesis of pyrazole-4-amine derivatives .
  • Solvent and Temperature : Employ dimethyl sulfoxide (DMSO) as a solvent at 35–120°C to stabilize reactive intermediates.
  • Purification : Chromatography (e.g., gradient elution with ethyl acetate/hexane) resolves impurities from nitro-containing products .

Q. What strategies resolve structural ambiguities in nitro-pyrazole derivatives, such as conflicting crystallographic or spectroscopic data?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) to solve crystal structures, particularly for verifying nitro group orientation and hydrogen bonding .
  • Comparative Analysis : Cross-validate NMR chemical shifts with density functional theory (DFT) calculations to identify discrepancies in substituent effects .

Q. How can computational methods predict the pharmacological or reactivity profiles of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Model interactions with biological targets (e.g., Jak2 kinase) using software like AutoDock to prioritize derivatives for synthesis .
  • Thermodynamic Calculations : Gaussian 03 can compute heats of formation and detonation properties for energetic derivatives, aiding in safety assessments .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with antibacterial or cytotoxic activities observed in vitro .

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